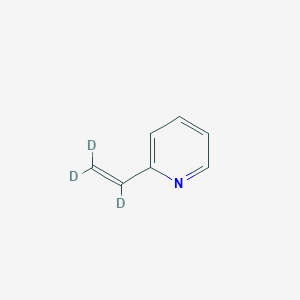
D-Ribuloseo-nitrophenyl-hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Ribuloseo-nitrophenyl-hydrazone: is a chemical compound with the molecular formula C11H15N3O6 and a molecular weight of 285.25 g/mol It is a derivative of D-ribulose, a ketopentose sugar, and is formed by the reaction of D-ribulose with o-nitrophenylhydrazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Ribuloseo-nitrophenyl-hydrazone typically involves the reaction of D-ribulose with o-nitrophenylhydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-70°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: D-Ribuloseo-nitrophenyl-hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The nitrophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylhydrazones.
Aplicaciones Científicas De Investigación
Chemistry: D-Ribuloseo-nitrophenyl-hydrazone is used as a reagent in organic synthesis, particularly in the formation of hydrazones and Schiff bases. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used in the study of enzyme kinetics and as a probe for investigating metabolic pathways involving ribulose and related sugars .
Medicine: It is also being investigated for its antimicrobial and antitubercular activities .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds .
Mecanismo De Acción
The mechanism of action of D-Ribuloseo-nitrophenyl-hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to the disruption of metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
D-Ribulose: A ketopentose sugar that serves as a precursor for the synthesis of D-Ribuloseo-nitrophenyl-hydrazone.
o-Nitrophenylhydrazine: A reagent used in the synthesis of hydrazones and Schiff bases.
Hydrazones: A class of compounds formed by the reaction of hydrazines with carbonyl compounds.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of D-ribulose and o-nitrophenylhydrazine. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H15N3O6 |
|---|---|
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
(2R,3S,4E)-4-[(2-nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol |
InChI |
InChI=1S/C11H15N3O6/c15-5-8(11(18)10(17)6-16)13-12-7-3-1-2-4-9(7)14(19)20/h1-4,10-12,15-18H,5-6H2/b13-8+/t10-,11+/m1/s1 |
Clave InChI |
BXKCHSGKQBDYBI-LBSFFPRJSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)N/N=C(\CO)/[C@@H]([C@@H](CO)O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)NN=C(CO)C(C(CO)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13831764.png)
![[Tyr1]-Somatostatin](/img/structure/B13831768.png)


